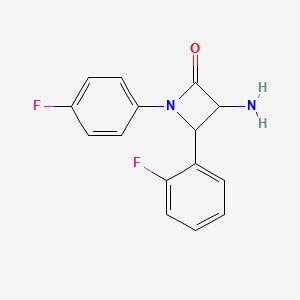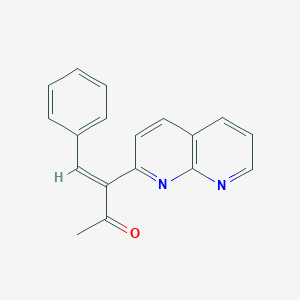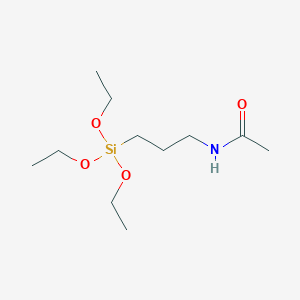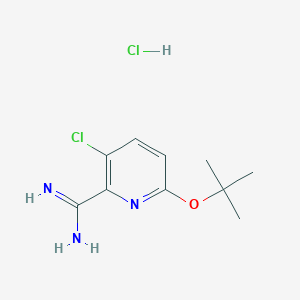
Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(1-cyclohexen-1-ylmethyl)-: is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 1-cyclohexen-1-ylmethyl group to theophylline modifies its chemical properties and potentially its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- typically involves the alkylation of theophylline with 1-cyclohexen-1-ylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-(1-cyclohexen-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexenyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is used as a model compound in studies of nucleophilic substitution and alkylation reactions. Its unique structure allows for the exploration of steric and electronic effects in these reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular signaling pathways, particularly those involving cyclic AMP (cAMP) due to its structural similarity to theophylline .
Medicine: The compound is investigated for its potential therapeutic effects in respiratory diseases, similar to theophylline. Its modified structure may offer improved pharmacokinetic properties or reduced side effects .
Industry: In the pharmaceutical industry, Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is explored as a potential lead compound for the development of new drugs targeting respiratory conditions .
Mechanism of Action
Theophylline, 8-(1-cyclohexen-1-ylmethyl)- exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cAMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects .
Comparison with Similar Compounds
Theophylline: A methylxanthine used to treat asthma and COPD.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: A methylxanthine found in chocolate with mild stimulant effects.
Uniqueness: Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is unique due to the presence of the 1-cyclohexen-1-ylmethyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification could potentially lead to improved therapeutic effects or reduced side effects .
Properties
CAS No. |
74039-69-3 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
8-(cyclohexen-1-ylmethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H18N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3,(H,15,16) |
InChI Key |
VVXQBRAMOXSDLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



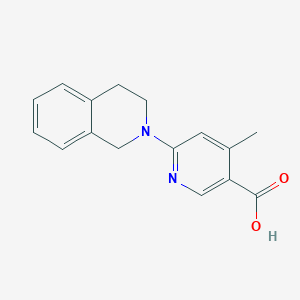

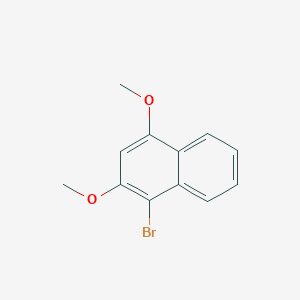

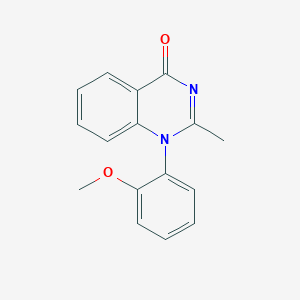

![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
